molecular formula C12H9FN4O B8663601 O6-benzyl-2-fluorohypoxanthine CAS No. 19916-74-6

O6-benzyl-2-fluorohypoxanthine

Cat. No. B8663601
CAS RN: 19916-74-6
M. Wt: 244.22 g/mol
InChI Key: LBDUBRVDQRTAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O6-benzyl-2-fluorohypoxanthine is a useful research compound. Its molecular formula is C12H9FN4O and its molecular weight is 244.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality O6-benzyl-2-fluorohypoxanthine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O6-benzyl-2-fluorohypoxanthine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

19916-74-6

Product Name

O6-benzyl-2-fluorohypoxanthine

Molecular Formula

C12H9FN4O

Molecular Weight

244.22 g/mol

IUPAC Name

2-fluoro-6-phenylmethoxy-7H-purine

InChI

InChI=1S/C12H9FN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17)

InChI Key

LBDUBRVDQRTAPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

O6 -Benzylguanine (1.21 g, 5 mmol) was added to 100 mL of 48% fluoboric acid at -20° C. Sodium nitrite (1.23 g, 35 mmole) was dissolved in water (5 mL) and 2.5 mL of this sodium nitrite solution was added slowly to the cold fluoboric acid solution. The resulting mixture was stirred for 1 h at or below -15° C. Additional fluoboric acid (25 mL) was added followed by an additional 2.5 mL of the aqueous sodium nitrite solution. After stirring for an additional 1 h below -15° C., fluoboric acid (25 mL) was again added and stirring was continued for 1 h. The resulting solution was neutralized with saturated aqueous sodium carbonate solution at -20° C. and was allowed to warm to room temperature. A white precipitate that formed was collected by filtration and was washed with water and dried under vacuum to afford crude 4c: yield, 0.52 g, 43%. An analytical sample was prepared by chromatography on a Sephadex LH-20 column (3×80 cm) eluted with methanol/water (1:1) at 1 mL/min. The desired 4c eluted in fractions 66-77: mp 182°-183° C. (184°-185° C.; Robins and Robins, J. Org. Chem., 34, 2160-2163 (1969)); UV (pH 1) λmax 256 nm (ε=1.117×104); (pH 6.9) 257 (1.078×104); (pH 13) 264 (1.063×104); 1H NMR δ5.60 (s, 2H, ARCH2), 7.37-7.57 (m, 5H, ArH), 8.40 (s, 1H, H-8), 13.60 (s, 1H, NH, exchanges with D2O),19F NMR δ23.54 downfield from trifluoroacetic acid standard; MS (EI) calcd. m/z for C12H9FN4O 244.0760, found 244.0756; Anal. (C12H 9 FN4O.2/3H2O) C, H, N.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name

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